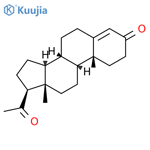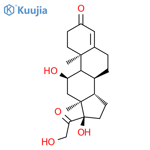Progesterone transformations by three species of Humicola
,
Folia Microbiologica (Prague),
1999,
44(3),
277-282














